5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid
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Overview
Description
5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid is a complex organic compound characterized by the presence of a methoxy group, a keto group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyrrole derivative with a suitable methoxy and keto precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the keto group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and keto groups, along with the pyrrole ring, make it a versatile compound for various applications .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-methoxy-5-oxo-3-pyrrol-1-ylpentanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)7-8(6-9(12)13)11-4-2-3-5-11/h2-5,8H,6-7H2,1H3,(H,12,13) |
InChI Key |
YLZOZOZMEPINAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)O)N1C=CC=C1 |
Origin of Product |
United States |
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